molecular formula C10H11NO3 B2672251 3-(3-Nitrophenyl)cyclobutan-1-ol CAS No. 1864003-61-1

3-(3-Nitrophenyl)cyclobutan-1-ol

Cat. No.: B2672251
CAS No.: 1864003-61-1
M. Wt: 193.202
InChI Key: IGSLJEPUFNWWQH-WAAGHKOSSA-N
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Description

3-(3-Nitrophenyl)cyclobutan-1-ol is a chemical compound characterized by a cyclobutane ring substituted with a nitrophenyl group and a hydroxyl group.

Safety and Hazards

The safety information for “3-(3-Nitrophenyl)cyclobutan-1-ol” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302) or causes skin irritation (H315). The compound is labeled with the GHS07 pictogram, which indicates that it can cause less severe health hazards .

Future Directions

The future directions for research on “3-(3-Nitrophenyl)cyclobutan-1-ol” and similar compounds could involve the development of new strategies for the construction of cyclobutane rings . This could lead to the synthesis of complex natural products bearing strained cyclobutane subunits, which display fascinating architectures and potent biological activities .

Preparation Methods

The synthesis of 3-(3-Nitrophenyl)cyclobutan-1-ol typically involves the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions .

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)cyclobutan-1-ol involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3-(3-Nitrophenyl)cyclobutan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-(3-nitrophenyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10-5-8(6-10)7-2-1-3-9(4-7)11(13)14/h1-4,8,10,12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSLJEPUFNWWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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